molecular formula C15H21NO B6352750 4-Benzyl-1-(oxiran-2-ylmethyl)piperidine CAS No. 78484-00-1

4-Benzyl-1-(oxiran-2-ylmethyl)piperidine

Cat. No. B6352750
CAS RN: 78484-00-1
M. Wt: 231.33 g/mol
InChI Key: KZETVBNJADWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine consists of a benzyl group attached to a piperidine ring . The molecular formula is C12H17N and the molar mass is 175.275 g·mol−1 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis of Ionic Liquids

4-Benzyl-1-(oxiran-2-ylmethyl)piperidine: is utilized in the synthesis of ionic liquids (ILs) . These substances are known for their high thermal and chemical stability , wide electrochemical window , and low volatility . They serve as green solvents in chemistry and materials science, offering a sustainable alternative to traditional solvents.

Epoxy Resin Precursors

The compound serves as a precursor for epoxy resins , which are used in creating highly flexible, self-curable thermosets . These thermosets are designed to achieve high glass transition temperatures (Tg) and low dissipation factors , making them suitable for applications requiring thermal resistance and mechanical strength .

Medicinal Chemistry

In medicinal chemistry, epoxide-containing compounds like 4-Benzyl-1-(oxiran-2-ylmethyl)piperidine are explored for their potential to impart unique structural features to drug molecules . The oxetane ring , for instance, is investigated for its effects on the potency and selectivity of pharmaceuticals.

Polymerization Initiators

This compound can act as an initiator in the polymerization of epoxy prepolymers. It can directly serve as a liquid monomer to design epoxy networks or polymerized ionic liquids . This application is crucial in the development of advanced polymeric materials .

Neuropharmacology Research

As a research chemical, it’s studied for its monoamine releasing properties, particularly in the context of neuropharmacology . It’s investigated for its efficacy as a releaser of norepinephrine and dopamine , which are critical neurotransmitters in the brain.

Material Science

In material science, the compound’s reactive epoxide groups at both ends of its structure make it an interesting candidate for creating new materials with desirable properties such as enhanced durability or specific reactivity .

Mechanism of Action

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Safety and Hazards

The safety data sheet for Piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-benzyl-1-(oxiran-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZETVBNJADWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(oxiran-2-ylmethyl)piperidine

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